1,2-Dimethyl-2-pyrrolidinecarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(6-8)4-3-5-9(7)2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWKXDDULMDXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Pathways of 1,2 Dimethyl 2 Pyrrolidinecarbonitrile Frameworks
Mechanistic Investigations of Pyrrolidine (B122466) Ring-Forming Reactions
The construction of the 2,2-disubstituted pyrrolidine core is a key challenge in synthesizing compounds like 1,2-dimethyl-2-pyrrolidinecarbonitrile. Various strategies have been developed, broadly categorized into intramolecular cyclization and intermolecular coupling reactions.
Intramolecular cyclization is a powerful method for forming cyclic structures like pyrrolidines. These reactions typically involve a linear precursor containing a nucleophilic amine and an electrophilic center, which react to form the ring.
One notable pathway involves the acid-promoted protonolysis of acylated aminomethyl cyclopropanes. acs.org In this approach, a tertiary carbenium ion intermediate is generated, which then undergoes an intramolecular amination to yield 2,2-disubstituted pyrrolidines. acs.org The regioselectivity of this reaction is highly dependent on the strength of the acid and the nature of the amine substituent, suggesting an intramolecular proton transfer from the protonated amide. acs.org
Another strategy is the intramolecular Schmidt reaction of ω-azido carboxylic acids, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which can produce 2-substituted pyrrolidines. organic-chemistry.org Additionally, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidine rings under mild conditions with high regio- and chemoselectivity. organic-chemistry.orgnih.gov
Radical cyclizations of carboxamides onto alkenes can also form pyrrolidones, which are precursors to pyrrolidines. researchgate.net Furthermore, an asymmetric "clip-cycle" synthesis has been developed for 2,2-disubstituted pyrrolidines, involving an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk
The table below summarizes various intramolecular cyclization methods for forming substituted pyrrolidine rings.
| Reaction Type | Precursor | Catalyst/Reagent | Key Features |
| Protonolysis of Cyclopropane | Acylated aminomethyl cyclopropane | Trifluoroacetic acid | Forms a tertiary carbenium ion intermediate. acs.org |
| Schmidt Reaction | ω-azido carboxylic acid | Tf₂O | Provides 2-substituted pyrrolidines. organic-chemistry.org |
| C-H Amination | N-fluoride amides | Copper complexes | Mild conditions, high regioselectivity. organic-chemistry.orgnih.gov |
| Aza-Michael Cyclization | Cbz-protected bis-homoallylic amines | Chiral phosphoric acid | Enantioselective, forms 2,2-disubstituted pyrrolidines. whiterose.ac.uk |
Intermolecular reactions involve the coupling of two or more separate molecules to construct the pyrrolidine ring. These methods offer a convergent approach to complex pyrrolidine structures.
A significant development in this area is the transition-metal-free domino reaction of γ-azido-N-tosylhydrazones with boronic acids. nih.gov This process, activated by microwaves, leads to 2,2-disubstituted pyrrolidines through a sequence of diazoalkane formation, intermolecular carboborylation, and intramolecular carborylation of the azide. nih.gov This method is notable for forming both a Csp³-Csp³ and a Csp³-N bond on the same carbon atom. nih.gov
The Strecker reaction, a classic multicomponent reaction, provides a route to α-aminonitriles, which are key precursors for compounds like this compound. mdpi.comacs.org This reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. mdpi.com While traditionally used for α-amino acid synthesis, the resulting α-aminonitriles can be further elaborated into pyrrolidine structures. nih.gov
A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyanopyrrolidines in good yield and regioselectivity. nih.gov This one-pot reaction avoids the need for protection and deprotection steps. nih.gov
The table below outlines key intermolecular reactions for the synthesis of substituted pyrrolidines.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Domino Reaction | γ-azido-N-tosylhydrazones, boronic acids | Microwave activation | 2,2-disubstituted pyrrolidines nih.gov |
| Strecker Reaction | Aldehyde/ketone, amine, cyanide source | Various catalysts | α-aminonitriles mdpi.comacs.org |
| Tandem Amination/Cyanation/Alkylation | Primary amine-tethered alkyne, TMS-CN, alkylating agent | Copper bromide | α-cyanopyrrolidines nih.gov |
Reactivity Profiles of the Nitrile Group in Pyrrolidine Systems
The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations. Its reactivity is influenced by the adjacent quaternary carbon and the tertiary amine.
The carbon-nitrogen triple bond of the nitrile group is susceptible to both nucleophilic and electrophilic attack.
Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This is a common reaction for nitriles, often leading to the formation of imines, which can be subsequently hydrolyzed to ketones or reduced to amines. The addition of Grignard reagents or organolithium compounds to the nitrile can lead to the formation of ketones after hydrolysis. Water can add to the nitrile under acidic or basic conditions to form a carboxamide, which can be further hydrolyzed to a carboxylic acid. beilstein-journals.orggoogle.comresearchgate.net
Electrophilic Additions: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile, although it is a weak one. In the presence of strong electrophiles, such as carbocations, addition to the nitrogen can occur. pressbooks.publibretexts.orglibretexts.org
The reactivity of α-aminonitriles, which are structurally related to this compound, is particularly noteworthy. Theoretical calculations suggest that α-aminonitriles are more reactive than other types of nitriles. nih.gov
The alpha-carbon (C2) in this compound is a quaternary carbon, meaning it has no attached hydrogen atoms. This structural feature precludes reactions that involve the deprotonation of an alpha-hydrogen, such as the Thorpe-Ziegler reaction or standard alkylation reactions at this position.
However, the presence of the electron-withdrawing nitrile group can influence the stability of adjacent carbocations or radicals. Reactions that proceed through such intermediates at the C2 position would be influenced by the electronic effects of the nitrile group.
Influence of N-Methyl and C2-Methyl Substituents on Reactivity
The methyl groups at the N1 and C2 positions exert significant steric and electronic effects on the reactivity of the this compound framework.
C2-Methyl Group: The methyl group at the C2 position, along with the nitrile group, creates a sterically hindered quaternary center. This steric hindrance can significantly impact the approach of reagents to the nitrile group and the adjacent atoms. For instance, nucleophilic attack on the nitrile carbon may be slower compared to less substituted nitriles. The steric bulk at C2 can also influence the conformational preferences of the pyrrolidine ring, which in turn can affect its reactivity. nih.gov
The following table summarizes the influence of the methyl substituents on the reactivity of the pyrrolidine framework.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Methyl | N1 | Electron-donating, increases basicity and nucleophilicity of nitrogen. nih.gov | Increases steric bulk around the nitrogen. | Modulates accessibility of the nitrogen to electrophiles. |
| Methyl | C2 | Weakly electron-donating. | Contributes to a sterically hindered quaternary center. nih.gov | Hinders nucleophilic attack at the nitrile carbon; influences ring conformation. |
Stereochemical Outcomes and Control in Pyrrolidinecarbonitrile Transformations
The stereochemical outcome of reactions involving the formation and transformation of pyrrolidinecarbonitrile frameworks is a critical aspect of their synthesis, particularly due to the prevalence of stereoisomers in biologically active molecules. The ability to control the three-dimensional arrangement of atoms is paramount in medicinal chemistry and drug design. Various strategies have been developed to achieve high levels of stereocontrol, leading to the desired diastereomers and enantiomers.
A key strategy for achieving stereocontrol is through diastereoselective synthesis, where the existing stereochemistry in a molecule influences the formation of a new stereocenter. For instance, in the synthesis of 2,5-disubstituted pyrrolidines, the relative orientation of the substituents is controlled by the reaction conditions and the nature of the catalyst. Iron dipyrrinato complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov The choice of ancillary ligands on the iron catalyst, such as phenoxide, can significantly enhance the diastereoselectivity, favoring the formation of the syn isomer. nih.gov This control is attributed to the steric profile of the catalyst, which directs the approach of the reacting species. nih.gov
Another powerful approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to guide the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. The SAMP/RAMP methodology, which utilizes (S)- and (R)-1-amino-2-methoxypyrrolidine dialkyl hydrazines as chiral auxiliaries, has been widely applied in the α-alkylation of hydrazones to produce chiral α-substituted ketones, which can be precursors to substituted pyrrolidines. nih.gov
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is a highly efficient method for controlling stereochemistry. Chiral phosphoric acids have emerged as effective organocatalysts for the asymmetric α-alkylation of cyclic ketones, leading to products with high diastereomeric and enantiomeric excesses. nih.gov Similarly, transition-metal catalysis, for example using palladium(0) complexes in intramolecular Mizoroki–Heck annulations, has been employed for the stereoselective synthesis of complex structures like N-methylspiroindolines, achieving diastereoselectivity greater than 98%. nih.gov Computational studies, such as density functional theory (DFT) calculations, are often used to rationalize the observed stereoselectivity by modeling the transition states of the reaction. nih.gov
The following table provides examples of diastereoselective C–H bond amination for the synthesis of 2,5-disubstituted pyrrolidines, illustrating the level of stereochemical control achievable with different substrates.
| Entry | Substrate | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| 1 | 1-azido-1-phenyl-hex-5-ene | Boc-2-phenyl-5-vinylpyrrolidine | 3.9:1 | - |
| 2n | Substrate with benzylic C-H bond proximal to the iminyl moiety | Corresponding 2,5-disubstituted pyrrolidine | 11:1 | - |
| 2o | Naphthyl-containing substrate | Corresponding 2,5-disubstituted pyrrolidine | 10:1 | - |
Data in the table is illustrative and based on findings for 2,5-disubstituted pyrrolidines which can be analogous to transformations of pyrrolidinecarbonitrile frameworks. nih.gov
Chemical Transformations and Derivatization of 1,2 Dimethyl 2 Pyrrolidinecarbonitrile
Functionalization at the Pyrrolidine (B122466) Nitrogen (N1)
The nitrogen atom within the pyrrolidine ring is a key site for synthetic modification, allowing for the introduction of various substituents that can modulate the molecule's chemical and physical properties.
While 1,2-dimethyl-2-pyrrolidinecarbonitrile already possesses an N-methyl group, related pyrrolidine-2-carbonitrile (B1309360) scaffolds are commonly subjected to N-alkylation and N-acylation reactions.
N-Acylation is a prevalent strategy for producing functionalized pyrrolidine derivatives. For instance, in a process aimed at synthesizing inhibitors for dipeptidyl peptidase IV (DPP-IV), L-proline is used as a starting material. It undergoes N-acylation with chloroacetyl chloride, followed by conversion of the carboxylic acid to a carbonitrile, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. beilstein-journals.org This intermediate is crucial for creating various DPP-IV inhibitors. beilstein-journals.org The reaction involves treating the parent pyrrolidine with an acylating agent, such as an acyl chloride, in a suitable solvent. beilstein-journals.org This approach highlights how an acyl group can be readily introduced onto the pyrrolidine nitrogen. beilstein-journals.org
| Reactant | Reagent | Product |
| L-Proline | Chloroacetyl chloride | 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid beilstein-journals.org |
| 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Dicyclohexylcarbodiimide (B1669883), Ammonium (B1175870) bicarbonate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide beilstein-journals.org |
N-Alkylation of pyrrolidine rings can be achieved through methods like reductive N-alkylation. A general example is the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, which involves a palladium-catalyzed reductive N-alkylation with various aldehydes or ketones. rsc.org This method demonstrates a pathway to introduce diverse alkyl groups onto the nitrogen of a pyrrolidine precursor. rsc.org
Functionalization at the Pyrrolidine Ring Carbons
Modifying the carbon skeleton of the pyrrolidine ring allows for the introduction of additional functional groups and the creation of complex stereochemical architectures.
The synthesis of substituted pyrrolidines often relies on regioselective reactions that control the position of new substituents. Multi-component reactions are a powerful tool for achieving such selectivity. For example, the synthesis of complex heterocyclic systems like benzo[c]pyrazolo chemicalbook.comnih.govnaphthyridines can be achieved with high regioselectivity through a one-pot reaction involving precursors that form a substituted ring system. nih.gov While not directly applied to this compound, these principles of controlling reactivity at specific ring positions are fundamental in heterocyclic chemistry. The development of synthetic methods that allow for the construction of functionalized pyrroles with excellent regioselectivity is an active area of research. rsc.org
The synthesis of enantiomerically pure pyrrolidine derivatives frequently employs starting materials from the "chiral pool," which are readily available, inexpensive, and optically pure natural compounds. L-proline is a prominent example of such a precursor. beilstein-journals.org Its inherent chirality is transferred through a synthetic sequence to the target molecule, ensuring a specific stereochemistry. nih.gov
A key example is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a widely used intermediate. beilstein-journals.org The synthesis starts with L-proline, which is first N-acylated. The carboxylic acid group is then converted into a primary amide, which is subsequently dehydrated to form the carbonitrile, preserving the original stereochemistry at the C2 position. beilstein-journals.org This strategy avoids the need for chiral resolution steps later in the synthesis.
| Precursor | Key Intermediate | Final Product (Example) |
| L-Proline beilstein-journals.org | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid beilstein-journals.org | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile beilstein-journals.org |
Synthetic Modifications of the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.
One of the most important transformations of the carbonitrile group in this context is its reduction to a primary amine, yielding an aminomethylpyrrolidine. This transformation is typically achieved through catalytic hydrogenation. For example, the related compound 1-ethyl-2-nitromethylenepyrrolidine can be hydrogenated to form 1-ethyl-2-aminomethylpyrrolidine. google.com This reduction can be carried out using catalysts such as Raney nickel or palladium-on-carbon under a hydrogen atmosphere. google.comorgsyn.org The process converts the C≡N triple bond into a CH₂-NH₂ group. Applying this to this compound would yield 1,2-dimethyl-2-pyrrolidinemethanamine.
| Starting Material | Catalyst | Product |
| 1-ethyl-2-nitromethylenepyrrolidine google.com | Raney Nickel google.com | 1-ethyl-2-aminomethylpyrrolidine google.com |
| Levulinic acid and Methylamine orgsyn.org | Raney Nickel orgsyn.org | 1,5-dimethyl-2-pyrrolidone orgsyn.org |
This reduction is significant as it introduces a primary amine, a key functional group for further derivatization, such as amide bond formation or the synthesis of more complex nitrogen-containing heterocycles. The resulting aminomethylpyrrolidine structures are valuable building blocks in medicinal chemistry. chemicalbook.com
Hydrolysis to Carboxamides and Carboxylic Acids
The nitrile group of this compound is a versatile functional group that can be chemically transformed into a carboxamide or a carboxylic acid through hydrolysis. This conversion is a fundamental reaction in organic chemistry, typically proceeding under either acidic or basic conditions. lumenlearning.comchemistrysteps.com The reaction outcome, whether it yields the amide or the carboxylic acid, can often be controlled by the reaction conditions. youtube.comyoutube.com
The hydrolysis of a nitrile involves the addition of water across the carbon-nitrogen triple bond. lumenlearning.com The reaction typically proceeds in two stages. The first stage is the partial hydrolysis of the nitrile to form a primary amide. Under more vigorous conditions or with prolonged reaction times, the amide can undergo further hydrolysis to yield the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium salt, depending on the pH). chemistrysteps.comyoutube.com
Acid-Catalyzed Hydrolysis
In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the nitrile is first protonated. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. lumenlearning.comyoutube.com A series of proton transfer steps and tautomerization leads to the formation of the amide intermediate, 1,2-dimethyl-2-pyrrolidinecarboxamide. If the reaction is allowed to proceed, the amide itself is hydrolyzed under the acidic conditions to form 1,2-dimethyl-2-pyrrolidinecarboxylic acid and an ammonium salt. chemistrysteps.com Catching the reaction at the amide stage can be challenging under acidic conditions as the hydrolysis of the amide is often faster than the hydrolysis of the nitrile. youtube.com
Base-Catalyzed Hydrolysis
Under basic conditions, using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solution, the hydroxide ion acts as the nucleophile, attacking the electrophilic nitrile carbon. chemistrysteps.comyoutube.com This process forms an intermediate that, after protonation (typically from the solvent), yields the amide. The hydrolysis can often be stopped at the amide stage by using milder conditions, such as controlled temperature. youtube.com However, with stronger basic conditions and heating, the amide will be further hydrolyzed to a carboxylate salt. A subsequent acidification step is then required to protonate the carboxylate and isolate the final carboxylic acid product, 1,2-dimethyl-2-pyrrolidinecarboxylic acid. chemistrysteps.com
While specific research findings on the hydrolysis of this compound are not extensively detailed in the surveyed literature, the general principles of nitrile hydrolysis are well-established. The expected products are 1,2-dimethyl-2-pyrrolidinecarboxamide from partial hydrolysis and 1,2-dimethyl-2-pyrrolidinecarboxylic acid from complete hydrolysis.
Table 1: General Conditions for the Hydrolysis of Nitriles
This table outlines the generalized conditions for the conversion of nitriles to either carboxamides or carboxylic acids, based on established chemical principles.
| Transformation | Reagents & Conditions | Product | General Notes |
| Partial Hydrolysis | 1. H₂O₂, aq. NaOH, or KOH, mild temp. 2. H₂SO₄ (conc.), controlled temp. | Carboxamide | Base-catalyzed hydrolysis under mild conditions often favors the formation of the amide. youtube.com |
| Complete Hydrolysis (Acidic) | aq. HCl or H₂SO₄, heat (reflux) | Carboxylic Acid + Ammonium Salt | The reaction generally proceeds to the carboxylic acid, as the intermediate amide is also hydrolyzed under these conditions. chemistrysteps.com |
| Complete Hydrolysis (Basic) | 1. aq. NaOH or KOH, heat (reflux) 2. H₃O⁺ (acid workup) | Carboxylic Acid + Ammonia | The initial product is a carboxylate salt, which requires acidification in a separate step to yield the carboxylic acid. chemistrysteps.comyoutube.com |
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Computational and Theoretical Studies on Pyrrolidinecarbonitrile Derivatives
Quantum Chemical Studies of Molecular and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of pyrrolidinecarbonitrile derivatives. researchgate.netresearchgate.net Methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to optimize molecular geometries and compute electronic characteristics. researchgate.netchemrxiv.org
These studies provide detailed information on structural parameters such as bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. chemrxiv.org
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map uses a color scale to show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), thereby predicting sites of reactivity. researchgate.net For a molecule like 1,2-Dimethyl-2-pyrrolidinecarbonitrile, the nitrogen of the cyano group would be expected to be a region of high electron density.
Table 1: Representative Quantum Chemical Descriptors for a Pyrrolidinecarbonitrile Derivative Note: This table contains representative data that would be expected from a DFT analysis and is for illustrative purposes.
| Descriptor | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
| C≡N Bond Length | 1.16 Å | Standard triple bond distance |
| C2-CN Bond Length | 1.47 Å | Single bond distance |
Reaction Pathway Modeling and Transition State Analysis
The process begins by optimizing the geometries of the reactants, products, and any proposed intermediates. Following this, sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. Characterization of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction pathway. nih.gov
For instance, modeling the nucleophilic addition to the nitrile group of this compound would involve calculating the energy profile as the nucleophile approaches. The transition state analysis would reveal the geometry of the molecule at the peak of the energy barrier, providing insights into the bond-forming and bond-breaking processes. These models are crucial for understanding reaction selectivity and for designing new synthetic routes. researchgate.net
Conformational Analysis and Stereoelectronic Effects in Substituted Pyrrolidines
The five-membered pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The specific substituents on the ring heavily influence which conformation is most stable. The cyclic nature of the proline amino acid, a related structure, confers unique conformational restraints that are also seen in other pyrrolidine derivatives. nih.gov
For substituted pyrrolidines, two main equilibria are at play: the cis/trans isomerization at the backbone and the endo/exo pucker of the ring itself. nih.gov The substituents' steric bulk and electronic properties dictate the preferred pucker. For example, a bulky substituent will generally favor a pseudo-equatorial position to minimize steric strain. nih.gov In this compound, the relative orientations of the two methyl groups and the carbonitrile group at the C2 position would create significant conformational constraints.
Beyond simple sterics, stereoelectronic effects play a critical role in determining conformational preference. wikipedia.org These effects arise from the interaction between electron orbitals, such as the stabilizing interaction between a filled bonding orbital (donor) and an adjacent empty anti-bonding orbital (acceptor). researchgate.net A common example is hyperconjugation. In a substituted pyrrolidine, the orientation of a C-H or C-C bond relative to the anti-bonding orbital (σ) of a C-X bond (where X is an electronegative group like a cyano group) can lead to a stabilizing interaction (σ → σ). This interaction is maximized when the orbitals are anti-periplanar, influencing the ring's pucker to achieve this optimal alignment. wikipedia.org For instance, an electron-withdrawing group at the 4-position of a proline ring strongly influences the pucker to favor either exo or endo conformations depending on its stereochemistry. nih.gov
Computational methods, often correlated with experimental NMR data, are used to determine the relative energies of different conformers and the energy barriers between them. researchgate.net This analysis is vital for understanding how the three-dimensional shape of a molecule affects its chemical reactivity and biological interactions.
Table 2: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Description | Example Effect |
| Steric Hindrance | Repulsive interactions between bulky groups. | A large substituent at C4 favors a pseudo-equatorial position to minimize clashes. nih.gov |
| Torsional Strain | Strain due to eclipsing bonds in planar conformations. | The ring puckers to adopt staggered arrangements, leading to envelope or twist forms. |
| Stereoelectronic Effects | Stabilizing orbital interactions (e.g., hyperconjugation). | An electronegative substituent can favor a specific pucker to align σ and σ* orbitals. nih.govwikipedia.org |
| Intramolecular H-Bonding | Hydrogen bonding between ring substituents. | Can lock the ring into a specific, otherwise less favorable, conformation. |
Emerging Research Directions in Pyrrolidinecarbonitrile Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of highly substituted and stereochemically defined pyrrolidine (B122466) rings is a central theme in modern organic chemistry. Researchers are continuously seeking more efficient and selective methods to construct these valuable structures.
One promising strategy involves the [3+2] cycloaddition reaction . A recent study demonstrated the highly diastereoselective synthesis of densely substituted pyrrolidines through a 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org This method, catalyzed by silver carbonate, allows for the creation of proline derivatives with up to four stereogenic centers in moderate to good yields and with excellent control over the relative and absolute stereochemistry. acs.org The N-tert-butanesulfinylimine group was found to be an effective electron-withdrawing group, facilitating the cycloaddition. acs.org
| Catalyst | Key Reagents | Product Type | Diastereomeric Ratio (d.r.) | Yield (Major Diastereoisomer) | Ref |
| Ag2CO3 | N-tert-butanesulfinylazadienes, Azomethine ylides | Densely substituted pyrrolidines | Good to Excellent | 30–83% | acs.org |
Asymmetric allylic alkylation followed by ring contraction represents another innovative approach. This sequence has been used to produce enantioenriched 2,2-disubstituted pyrrolidines. nih.gov The methodology begins with the formation of a stereogenic quaternary center via asymmetric allylic alkylation. The resulting intermediate is then converted into a chiral hydroxamic acid, which undergoes a thermal "Spino" ring contraction to stereospecifically yield the desired carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov This pathway provides access to novel structures that are valuable in pharmaceutical development. nih.gov
For the synthesis of specific pyrrolidinecarbonitriles, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , a key intermediate for DPP-IV inhibitors like Vildagliptin, practical and scalable routes have been developed. beilstein-journals.orgresearchgate.net A notable process starts from the readily available and inexpensive amino acid L-proline. The synthesis involves a three-step sequence:
N-acylation: L-proline is reacted with chloroacetyl chloride. beilstein-journals.org
Amidation: The carboxylic acid of the N-acylated product is converted to the corresponding primary amide. A key improvement in this step is the use of dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate in a non-aqueous medium to avoid the low yields associated with aqueous work-ups. researchgate.net
Dehydration: The amide is then dehydrated to the target carbonitrile using a reagent like trifluoroacetic anhydride (B1165640). beilstein-journals.org
This process avoids complex protection/deprotection strategies and challenging isolation methods, making it highly efficient for large-scale production. beilstein-journals.orgresearchgate.net
| Step | Starting Material | Reagents | Product | Ref |
| 1. N-Acylation | L-proline | Chloroacetyl chloride, THF | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | beilstein-journals.org |
| 2. Amidation | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Dicyclohexylcarbodiimide, Ammonium bicarbonate, DCM | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | beilstein-journals.orgresearchgate.net |
| 3. Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride, THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | beilstein-journals.org |
Furthermore, the electrophile-initiated cyclization of alkenyl and allenic amines provides a direct route to substituted pyrrolidines. mdpi.comrsc.org For instance, the silver-catalyzed cyclization of allenic amino esters can produce cis-2,5-disubstituted pyrrolidines with high stereoselectivity. rsc.org
Exploration of New Reactivity Modes for Pyrrolidinecarbonitrile Frameworks
Beyond the synthesis of the core structure, research is actively exploring new ways to functionalize the pyrrolidinecarbonitrile scaffold to build molecular complexity. The inherent reactivity of both the heterocyclic ring and the carbonitrile group provides fertile ground for chemical innovation.
The pyrrolidine ring itself is a versatile template for further elaboration. As seen in the 1,3-dipolar cycloaddition strategies, the pyrrolidine can be constructed in a way that incorporates multiple functional handles and stereocenters, which can be subsequently modified. acs.org Another emerging area is the use of C(sp³)–H amination reactions . Researchers have devised strategies to synthesize 2,5-disubstituted pyrrolidines from simple hydrocarbons through consecutive C–H amination reactions, showcasing a powerful de novo approach to building the heterocyclic core. acs.org
The carbonitrile group is a linchpin for synthetic transformations. Its conversion into an amine, for example, is a key step in the synthesis of many biologically active molecules. Nucleophilic additions to carbohydrate-derived nitrones using trimethylsilyl (B98337) cyanide (TMSCN) have been employed to introduce aminomethyl substituents, which are precursors to 1-N-acetylamino modified pyrrolidines. nih.gov The development of selective reduction methods for the nitrile in the presence of other functional groups remains an area of interest.
Moreover, the pyrrolidine framework can be a precursor to other heterocyclic systems. Research has shown that pyrrolidine can react with aldehydes in the absence of a catalyst to form 1,3-disubstituted pyrroles. ijsrset.com This suggests that under certain conditions, the pyrrolidinecarbonitrile framework could undergo oxidative rearrangements to yield substituted pyrrolecarbonitriles, opening new avenues for creating diverse molecular libraries.
Sustainable and Green Chemistry Approaches in Pyrrolidinecarbonitrile Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. The focus is on reducing waste, avoiding hazardous materials, and improving energy efficiency.
Flow chemistry is a powerful technology for achieving greener chemical processes. rsc.org By conducting reactions in continuous flow reactors, it is possible to significantly reduce reaction times, improve safety by minimizing the volume of hazardous reagents at any given moment, and simplify scale-up. The synthesis of pyrrolidine derivatives could benefit from flow approaches, particularly for exothermic or fast reactions, leading to higher efficiency and better process control. rsc.org
Electrochemical synthesis offers a sustainable alternative to conventional redox reactions that often rely on stoichiometric, and sometimes toxic, oxidizing or reducing agents. rsc.org For example, an electrochemical method for C–N bond formation and cyclization has been developed for synthesizing imidazo[1,2-a]pyridines using only a catalytic amount of hydriodic acid as a redox mediator in a benign ethanol (B145695) solvent. rsc.org Applying similar electro-organic principles to the cyclization or functionalization steps in pyrrolidinecarbonitrile synthesis could eliminate the need for chemical oxidants, thereby reducing waste and improving the environmental profile of the process.
The principle of using less hazardous chemical syntheses is also paramount. In related heterocyclic chemistry, progress has been made in replacing highly toxic methylating agents like dimethyl sulfate (B86663) with greener alternatives such as methanol (B129727), activated by an acid catalyst. nih.gov Similarly, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile avoids complex and wasteful protection-deprotection steps, aligning with green chemistry goals. beilstein-journals.orgresearchgate.net
Finally, the use of renewable feedstocks is a cornerstone of sustainable chemistry. The synthesis of pyrrolidinecarbonitriles often starts from amino acids like L-proline, which is a renewable, chiral building block. beilstein-journals.org Other approaches have utilized carbohydrates like D-mannitol or xylose as chiral starting materials for the stereoselective synthesis of substituted pyrrolidines, further demonstrating the potential to move away from petrochemical-based starting materials. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2-Dimethyl-2-pyrrolidinecarbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A widely used approach involves the N-acylation of L-proline derivatives. For example, reacting L-proline with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C yields intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Optimization strategies include adjusting stoichiometry (e.g., 1.2 equivalents of acylating agent), solvent polarity (THF vs. DCM), and reaction time (4–6 hours) to achieve >85% purity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound.
Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms regiochemistry, particularly distinguishing between 1,2- and 1,3-dimethyl isomers. For example, the coupling constants (J-values) of pyrrolidine protons in 1H NMR can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer : Discrepancies in NMR or X-ray crystallography data (e.g., unexpected dihedral angles) may arise from conformational flexibility or crystal-packing effects. Cross-validation using multiple techniques (e.g., NOESY for spatial proximity analysis) and computational tools (DFT calculations for energy-minimized structures) can reconcile inconsistencies. For example, a study on arylidenes demonstrated that steric hindrance from methyl groups alters crystallographic symmetry, necessitating dynamic NMR analysis to confirm rotational barriers .
Q. What methodologies are employed to evaluate the inhibitory activity of this compound derivatives against dipeptidyl peptidase IV (DPP-IV)?
- Methodological Answer : Enzymatic assays using fluorogenic substrates (e.g., Gly-Pro-AMC) measure IC50 values. A typical protocol involves pre-incubating DPP-IV with test compounds (0.1–100 µM) in pH 7.4 buffer, followed by substrate addition and fluorescence quantification (Ex/Em = 380/460 nm). Positive controls (e.g., sitagliptin) and Lineweaver-Burk plots are used to determine inhibition kinetics (competitive vs. non-competitive). Structural analogs with 4-fluoropyrrolidine modifications showed enhanced binding affinity due to electronegative substituents .
Q. How do structural modifications (e.g., fluorination or heterocyclic fusion) impact the pharmacokinetic properties of this compound-based inhibitors?
- Methodological Answer : Introducing fluorine at the pyrrolidine 4-position increases metabolic stability by reducing cytochrome P450-mediated oxidation. In vivo studies in rodent models (e.g., Sprague-Dawley rats) assess bioavailability via plasma concentration-time curves. For instance, 68Ga-labeled pyrrolidinecarbonitrile derivatives demonstrated improved tissue penetration in PET imaging, attributed to reduced logP values (<2.5) and enhanced aqueous solubility .
Data Contradiction and Validation
Q. What strategies address conflicting biological activity data in SAR studies of this compound analogs?
- Methodological Answer : Reproducibility testing across independent labs and standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) minimize variability. For example, discrepancies in IC50 values for DPP-IV inhibitors were resolved by controlling pre-incubation times (10–30 minutes) and normalizing to vehicle controls. Meta-analysis of published datasets (e.g., PubChem BioAssay) can identify outliers or assay-specific artifacts .
Structural and Mechanistic Insights
Q. How does X-ray crystallography contribute to understanding the binding mode of this compound derivatives with target enzymes?
- Methodological Answer : Co-crystallization of the compound with DPP-IV (PDB ID: 1N1M) reveals key interactions, such as hydrogen bonding between the nitrile group and Ser630 residue. Diffraction data (resolution ≤2.0 Å) processed via PHENIX or CCP4 suites validate electron density maps. For example, a 2.2 Å structure showed that methyl groups at the 1,2-positions induce hydrophobic interactions with Tyr547, explaining enhanced inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
